Cas no 210963-95-4 (6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid)
6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Pyrrolidin-1-yl-nicotinic acid
- 3-Pyridinecarboxylic acid, 6-(1-pyrrolidinyl)-
- 6-(1-pyrrolidinyl)-3-Pyridinecarboxylic acid
- 6-(1-Pyrrolidinyl)nicotinic acid
- 6-(pyrrolidin-1-yl)nicotinic acid
- 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid
- 6-(pyrrolidine-1-yl)nicotinic acid
- 6-pyrrolidin-1-ylnicotinic acid
- AC1LELPJ
- 2-(Pyrrolidin-1-yl)pyridine-5-carboxylic acid
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- MDL: MFCD03791234
- Inchi: 1S/C10H12N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14)
- InChI Key: LURIZRKTAXJRKU-UHFFFAOYSA-N
- SMILES: OC(C1=CN=C(C=C1)N1CCCC1)=O
Computed Properties
- Exact Mass: 192.08996
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
Experimental Properties
- Density: 1.283±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 259-261°
- Solubility: Slightly soluble (27 g/l) (25 º C),
- PSA: 53.43
6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 044407-1g |
6-Pyrrolidin-1-yl-nicotinic acid |
210963-95-4 | 95% | 1g |
£113.00 | 2022-03-01 | |
| Fluorochem | 044407-5g |
6-Pyrrolidin-1-yl-nicotinic acid |
210963-95-4 | 95% | 5g |
£558.00 | 2022-03-01 | |
| Alichem | A109005258-5g |
6-(Pyrrolidin-1-yl)nicotinic acid |
210963-95-4 | 95% | 5g |
$428.24 | 2023-09-02 | |
| Alichem | A109005258-10g |
6-(Pyrrolidin-1-yl)nicotinic acid |
210963-95-4 | 95% | 10g |
$805.98 | 2023-09-02 | |
| TRC | B526035-50mg |
6-(1-pyrrolidinyl)nicotinic Acid |
210963-95-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B526035-100mg |
6-(1-pyrrolidinyl)nicotinic Acid |
210963-95-4 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B526035-500mg |
6-(1-pyrrolidinyl)nicotinic Acid |
210963-95-4 | 500mg |
$ 230.00 | 2022-06-07 | ||
| Matrix Scientific | 045428-1g |
6-(1-Pyrrolidinyl)nicotinic acid, >95% |
210963-95-4 | >95% | 1g |
$113.00 | 2023-09-09 | |
| Matrix Scientific | 045428-5g |
6-(1-Pyrrolidinyl)nicotinic acid, >95% |
210963-95-4 | >95% | 5g |
$445.00 | 2023-09-09 | |
| Matrix Scientific | 045428-500mg |
6-(1-Pyrrolidinyl)nicotinic acid, >95% |
210963-95-4 | >95% | 500mg |
$73.00 | 2023-09-09 |
6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid Suppliers
6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid
Introduction to 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid (CAS No. 210963-95-4)
6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 210963-95-4, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic molecule combines a pyridine ring with a pyrrolidine moiety, making it a versatile scaffold for the development of novel bioactive molecules. The unique structural features of this compound have garnered attention from researchers exploring its potential applications in medicinal chemistry and drug discovery.
The< strong>pyrrolidin-1-yl group in the molecular structure contributes to the compound's ability to interact with biological targets in a specific manner. Pyrrolidine derivatives are well-known for their role in modulating various biological pathways, including enzyme inhibition and receptor binding. In contrast, the< strong>pyridine-3-carboxylic acid moiety introduces a carboxylic acid functional group, which can participate in hydrogen bonding and ionic interactions, further enhancing its binding affinity to biological targets. This combination of structural elements makes 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). These interactions are crucial for numerous cellular processes and are often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The unique structural features of 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid make it an attractive scaffold for designing PPI inhibitors. For instance, studies have shown that pyrrolidine derivatives can effectively disrupt PPIs by occupying critical binding pockets on the target proteins.
The carboxylic acid group in 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid also provides an opportunity for further functionalization, allowing researchers to tailor the compound's properties for specific applications. This flexibility has led to the exploration of various derivatives as potential drug candidates. For example, modifications at the nitrogen atoms of the pyrrolidine ring can introduce additional hydrogen bonding capabilities, enhancing the compound's binding affinity to biological targets.
A particularly notable area of research involving 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid is its potential as an anti-inflammatory agent. Inflammation is a complex biological process that plays a key role in various diseases, including arthritis and autoimmune disorders. Recent studies have demonstrated that certain pyrrolidine derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid, particularly the presence of both pyridine and pyrrolidine moieties, make it a promising candidate for developing novel anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 6-(pyrrolidin-1-yl)< strong/pyridine carboxylic acid strong has shown potential in other therapeutic areas. For instance, preliminary studies have suggested that this compound may exhibit antitumor activity by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The ability of pyrrolidine derivatives to disrupt PPIs has been particularly highlighted as a mechanism by which these compounds can induce apoptosis in cancer cells.
The synthesis of 6-(< strong >pyrrollidine -1 -yl strong >)< strong > pyridine -3 -carboxylic acid strong > also presents an interesting challenge for synthetic chemists. The compound's structure requires careful consideration of reaction conditions and reagent selection to ensure high yield and purity. Various synthetic routes have been explored, including multi-step cascades that involve cyclization and functional group transformations. These synthetic strategies not only provide insights into the compound's structural framework but also contribute to the development of more efficient synthetic methodologies for related molecules.
The pharmacokinetic properties of 6-(< strong > pyryllo strong >)-1 -yl) strong >)-carb oxyli strong >c arb oxyli c aci d strong > are also important considerations for its potential therapeutic applications. Studies have investigated its solubility, stability, and metabolic pathways to better understand how it behaves within biological systems. These studies have provided valuable insights into optimizing dosages and delivery methods for maximum efficacy while minimizing side effects.
In conclusion, 6-(< strong > pyryllo strong >)-1 -yl) strong >)-carb oxyli strong >c arb oxyli c aci d strong >(CAS No. 210963954) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel bioactive molecules targeting various diseases. Ongoing research continues to explore its applications in anti-inflammatory therapy as well as other therapeutic areas such as oncology.
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